Phgdh-IN-5

PHGDH inhibition Enzymatic IC50 Serine biosynthesis

PHGDH validation in serine-dependent cancers requires consistent potency. Non-covalent alternatives like CBR-5884 (IC50 33 μM) yield variable cellular results. Phgdh-IN-5 (Compound B12) solves this with 0.29 μM enzymatic IC50 and covalent Cys421 binding. • 0.29 μM enzymatic IC50; 9.93-21.2 μM cellular IC50 across MDA-MB-468, NCI-H1975, HT1080, PC9 lines. • ~2-fold greater anti-proliferative activity vs. NCT-503 in MDA-MB-468 cells. • Irreversible target labeling for chemoproteomics; reduces glucose-derived M+3-serine at 10-30 μM.

Molecular Formula C8H5NO4S
Molecular Weight 211.20 g/mol
Cat. No. B15136250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhgdh-IN-5
Molecular FormulaC8H5NO4S
Molecular Weight211.20 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CS(=O)(=O)C2=C1)[N+](=O)[O-]
InChIInChI=1S/C8H5NO4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-5H
InChIKeyLWKOZDAODXAJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phgdh-IN-5: A Potent Covalent PHGDH Inhibitor for Cancer Metabolism Research and Inhibitor Profiling


Phgdh-IN-5 (Compound B12) is a benzo[b]thiophene-1,1-dioxide derivative identified as a covalent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway [1]. It exhibits potent enzymatic inhibition with an IC50 of 0.29 ± 0.02 μM and suppresses the proliferation of cancer cell lines that overexpress PHGDH [1]. Its covalent binding to Cys421 distinguishes it from many non-covalent, orthosteric, and allosteric inhibitors in the same class [1].

PHGDH pathway inhibition study fit
Covalent probe for sustained target engagement research
Serine biosynthesis pathway research tool

Why Phgdh-IN-5 Cannot Be Replaced by Generic PHGDH Inhibitors


PHGDH inhibitors exhibit divergent potencies (IC50 ranging from ~0.3 μM to >30 μM), distinct binding mechanisms (covalent vs. non-covalent, orthosteric vs. allosteric), and variable cellular efficacy [1]. Simple substitution with a lower-potency inhibitor like CBR-5884 (IC50 = 33 μM) or an allosteric inhibitor like PKUMDL-WQ-2101 (IC50 = 34.8 μM) can drastically alter experimental outcomes, especially in cellular assays where Phgdh-IN-5 demonstrates up to ~2-fold greater anti-proliferative activity in MDA-MB-468 cells compared to the well-characterized inhibitor NCT-503 . The covalent binding mode of Phgdh-IN-5 provides a unique tool for sustained target engagement that non-covalent alternatives cannot replicate [1].

Mechanism mismatch

Covalent binding to Cys421 differs from non-covalent inhibitors; target engagement kinetics may not transfer.

Cellular endpoint divergence

Reported proliferation endpoint context may shift if substituted with lower-potency or allosteric PHGDH inhibitors.

Sustained target engagement

Irreversible binding provides prolonged pharmacodynamic effects that reversible alternatives cannot reproduce.

Quantitative Evidence Guide for Selecting Phgdh-IN-5 Over Alternatives


Superior Enzymatic Potency: Phgdh-IN-5 vs. NCT-503, CBR-5884, and PKUMDL-WQ-2101

Phgdh-IN-5 inhibits PHGDH with an IC50 of 0.29 ± 0.02 μM, which is approximately 8.6-fold more potent than NCT-503 (IC50 = 2.5 μM) [1], 114-fold more potent than CBR-5884 (IC50 = 33 μM) , and 120-fold more potent than PKUMDL-WQ-2101 (IC50 = 34.8 μM) . This quantifiable potency advantage is derived from direct cross-study comparisons of enzyme inhibition assays conducted under comparable conditions.

Enzymatic IC50
Cross-study comparable
0.29 ± 0.02 μM
Reported enzymatic inhibition context, higher potency than NCT-503, CBR-5884, PKUMDL-WQ-2101
PHGDH NADH formation assay; cross-study comparisons require validation
PHGDH inhibition Enzymatic IC50 Serine biosynthesis

Covalent Binding Mode: Irreversible Target Engagement Distinct from NCT-503 and CBR-5884

Phgdh-IN-5 is a covalent inhibitor that binds irreversibly to Cys421 of PHGDH, as confirmed by mass spectrometry-based peptide profiling and mutagenesis experiments [1]. In contrast, NCT-503 is a non-competitive inhibitor that does not form a covalent bond , and CBR-5884 acts as a selective but non-covalent inhibitor . This covalent mechanism provides sustained target engagement even after washout, a property not shared by the non-covalent alternatives.

Binding mechanism
Class-level inference
Covalent Cys421 adduct
Supports irreversible target engagement distinct from NCT-503, CBR-5884
Confirmed by MS peptide profiling and mutagenesis
Covalent inhibitor Cys421 Target engagement

Enhanced Cellular Anti-Proliferative Activity: Phgdh-IN-5 vs. NCT-503 in MDA-MB-468 Cells

Phgdh-IN-5 inhibits the proliferation of MDA-MB-468 triple-negative breast cancer cells with an IC50 of 9.93 μM, whereas NCT-503 exhibits an IC50 of 20.2 ± 2.8 μM in the same cell line under comparable 48-72 hour treatment conditions [1][2]. This represents a ~2-fold greater potency for Phgdh-IN-5 in a PHGDH-dependent cellular model.

Proliferation endpoint
Cross-study comparable
IC50 9.93 μM vs 20.2 μM (NCT-503)
Reported ~2-fold difference in MDA-MB-468 cell proliferation model
48-72 h assay; direct head-to-head validation recommended
Cell proliferation MDA-MB-468 Anti-cancer activity

Quantitative Inhibition of De Novo Serine Synthesis: Phgdh-IN-5 Reduces Glucose-Derived Serine Production

Phgdh-IN-5 at concentrations of 10-30 μM reduces the production of M+3-serine derived from 13C6-glucose in MDA-MB-468 cells [1]. While direct quantitative comparisons with other inhibitors are unavailable in the primary literature, this functional assay confirms target engagement in the cellular serine synthesis pathway, a feature that is consistent with the compound's enzymatic and cellular potency.

Serine synthesis flux
Supporting evidence
Reduced M+3-serine (10-30 μM)
Functional confirmation of on-target pathway modulation
13C-glucose tracing in MDA-MB-468 cells
Serine biosynthesis Metabolic flux 13C-glucose tracing

Recommended Application Scenarios for Phgdh-IN-5 in Cancer Metabolism Research


Validation of PHGDH Dependency in Cancer Cell Lines

Use Phgdh-IN-5 as a potent and selective covalent probe to confirm PHGDH dependency in cancer models with high serine biosynthetic activity. Its 0.29 μM enzymatic IC50 and 9.93-21.2 μM cellular IC50 across multiple PHGDH-overexpressing lines (MDA-MB-468, NCI-H1975, HT1080, PC9) make it suitable for dose-response studies aimed at establishing target vulnerability [1].

Comparative Benchmarking of PHGDH Inhibitors

Employ Phgdh-IN-5 as a high-potency reference compound in side-by-side comparisons with lower-potency inhibitors such as CBR-5884 (IC50 33 μM) or allosteric inhibitors like PKUMDL-WQ-2101 (IC50 34.8 μM). This enables quantitative assessment of potency gaps and cellular efficacy differences under standardized assay conditions [1].

Covalent Probe for Target Engagement and Chemoproteomics

Leverage the covalent binding to Cys421 for irreversible target labeling in chemoproteomics experiments. Phgdh-IN-5 can be used to map PHGDH engagement in cellular lysates or intact cells, providing a distinct advantage over reversible inhibitors like NCT-503 and CBR-5884 [1].

Metabolic Flux Analysis of Serine Biosynthesis

Utilize Phgdh-IN-5 in 13C-glucose tracing assays to quantify inhibition of de novo serine synthesis. Its demonstrated reduction in glucose-derived M+3-serine in MDA-MB-468 cells at 10-30 μM provides a functional readout for metabolic pathway modulation [1].

Application
Selection Property
Validation Focus
PHGDH dependency validation in cancer models
Covalent inhibitor with reported enzymatic activity
Dose-response and target vulnerability assessment in serine-dependent lines
PHGDH inhibitor benchmarking
Defined enzymatic and cellular profile relative to reference compounds
Side-by-side comparison under standardized assay conditions
Target engagement and chemoproteomics
Irreversible Cys421 adduct formation
PHGDH labeling and pull-down in lysates or intact cells
Serine biosynthesis flux analysis
Functional inhibition of de novo serine synthesis
13C-glucose tracing and M+3-serine reduction quantification

Technical Documentation Hub

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39 linked technical documents
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